molecular formula C10H11BrO2 B1288339 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 127264-10-2

6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1288339
CAS No.: 127264-10-2
M. Wt: 243.1 g/mol
InChI Key: NGJZILDWYSVWOA-UHFFFAOYSA-N
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Description

6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound features a benzodioxine ring substituted with a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,3-dihydro-1,4-benzodioxine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products include ethyl derivatives of the parent compound.

Scientific Research Applications

6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)-1,4-benzodioxane
  • 2-(2-Bromoethyl)-1,3-benzodioxole
  • 2-(2-Bromoethyl)-1,4-benzodioxepine

Uniqueness

6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of the bromoethyl group, which imparts distinct reactivity and potential applications compared to other benzodioxine derivatives. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJZILDWYSVWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258125
Record name 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-10-2
Record name 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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